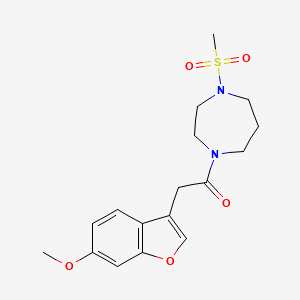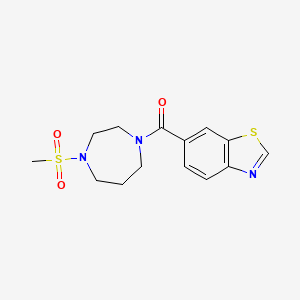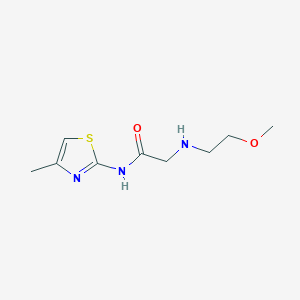![molecular formula C14H18F2N2O B7539134 3-Cyclopentyl-1-[(2,4-difluorophenyl)methyl]-1-methylurea](/img/structure/B7539134.png)
3-Cyclopentyl-1-[(2,4-difluorophenyl)methyl]-1-methylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopentyl-1-[(2,4-difluorophenyl)methyl]-1-methylurea, also known as CPI-455, is a small molecule inhibitor that targets the bromodomain and extra-terminal (BET) family of proteins. BET proteins are involved in the regulation of gene expression and have been implicated in various diseases, including cancer and inflammation. CPI-455 has shown promising results in preclinical studies and is currently being investigated as a potential therapeutic agent.
Mechanism of Action
3-Cyclopentyl-1-[(2,4-difluorophenyl)methyl]-1-methylurea binds to the bromodomain of BET proteins, preventing their interaction with acetylated histones and subsequent recruitment of transcriptional machinery. This leads to downregulation of genes regulated by BET proteins, including oncogenes and pro-inflammatory cytokines.
Biochemical and Physiological Effects
In addition to its effects on gene expression, 3-Cyclopentyl-1-[(2,4-difluorophenyl)methyl]-1-methylurea has been shown to have other biochemical and physiological effects. In preclinical studies, 3-Cyclopentyl-1-[(2,4-difluorophenyl)methyl]-1-methylurea has been shown to induce apoptosis, inhibit cell proliferation, and reduce angiogenesis. 3-Cyclopentyl-1-[(2,4-difluorophenyl)methyl]-1-methylurea has also been shown to have anti-inflammatory effects, including inhibition of cytokine production and reduction of immune cell infiltration.
Advantages and Limitations for Lab Experiments
One advantage of 3-Cyclopentyl-1-[(2,4-difluorophenyl)methyl]-1-methylurea is its specificity for BET proteins, which allows for targeted inhibition of these proteins without affecting other cellular processes. However, one limitation of 3-Cyclopentyl-1-[(2,4-difluorophenyl)methyl]-1-methylurea is its relatively short half-life, which may limit its effectiveness in vivo.
Future Directions
There are several potential future directions for research on 3-Cyclopentyl-1-[(2,4-difluorophenyl)methyl]-1-methylurea. One area of interest is the development of more potent and selective BET inhibitors, which may have improved efficacy and reduced toxicity compared to 3-Cyclopentyl-1-[(2,4-difluorophenyl)methyl]-1-methylurea. Another area of interest is the investigation of combination therapies, where 3-Cyclopentyl-1-[(2,4-difluorophenyl)methyl]-1-methylurea is used in conjunction with other therapeutic agents to enhance its effectiveness. Additionally, further studies are needed to fully understand the mechanism of action of 3-Cyclopentyl-1-[(2,4-difluorophenyl)methyl]-1-methylurea and its effects on gene expression and cellular processes.
Synthesis Methods
The synthesis of 3-Cyclopentyl-1-[(2,4-difluorophenyl)methyl]-1-methylurea involves several steps, starting with the reaction of 2,4-difluorobenzaldehyde with cyclopentylamine to form the corresponding imine. The imine is then reduced with sodium borohydride to give the amine, which is then reacted with methyl isocyanate to form the final product, 3-Cyclopentyl-1-[(2,4-difluorophenyl)methyl]-1-methylurea.
Scientific Research Applications
3-Cyclopentyl-1-[(2,4-difluorophenyl)methyl]-1-methylurea has been extensively studied in preclinical models of cancer and inflammation. In cancer, BET proteins have been shown to play a role in the regulation of oncogenes, and inhibition of BET proteins with 3-Cyclopentyl-1-[(2,4-difluorophenyl)methyl]-1-methylurea has been shown to lead to decreased tumor growth in various cancer types, including acute myeloid leukemia and triple-negative breast cancer. In inflammation, BET proteins have been implicated in the regulation of pro-inflammatory cytokines, and inhibition with 3-Cyclopentyl-1-[(2,4-difluorophenyl)methyl]-1-methylurea has been shown to reduce inflammation in models of rheumatoid arthritis and asthma.
properties
IUPAC Name |
3-cyclopentyl-1-[(2,4-difluorophenyl)methyl]-1-methylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F2N2O/c1-18(14(19)17-12-4-2-3-5-12)9-10-6-7-11(15)8-13(10)16/h6-8,12H,2-5,9H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPJNPGLEBOKROY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=C(C=C(C=C1)F)F)C(=O)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopentyl-1-[(2,4-difluorophenyl)methyl]-1-methylurea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-[[5-(3-Chlorophenyl)thiophen-2-yl]methyl]piperazine-1-carbonyl]piperidine-1-sulfonamide](/img/structure/B7539062.png)


![1-Benzofuran-2-yl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B7539075.png)
![(4-chloro-1H-pyrrol-2-yl)-[4-(1-phenyltetrazol-5-yl)piperazin-1-yl]methanone](/img/structure/B7539079.png)
![1,4-dioxa-8-azaspiro[4.5]decan-8-yl(1H-indol-2-yl)methanone](/img/structure/B7539080.png)

![Methyl 3-[[4-(phenylcarbamoyl)piperidin-1-yl]methyl]benzoate](/img/structure/B7539098.png)

![N-[[2-[(2-oxopyrrolidin-1-yl)methyl]phenyl]methyl]-1-phenylpyrazole-3-carboxamide](/img/structure/B7539129.png)

![N-[(4-methoxyphenyl)methyl]azepane-1-carboxamide](/img/structure/B7539146.png)
![N-methyl-N-[(3-nitrophenyl)methyl]thiophene-2-carboxamide](/img/structure/B7539147.png)